N-(5-nitro-indan-2-yl)-acetamide
Description
N-(5-nitro-indan-2-yl)-acetamide is a nitro-substituted acetamide derivative characterized by an indan core (a bicyclic structure comprising fused benzene and cyclopentane rings) with a nitro (-NO₂) group at the 5-position and an acetamide (-NHCOCH₃) moiety at the 2-position. The nitro group enhances electron-withdrawing effects, influencing reactivity, crystal packing, and biological interactions .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-(5-nitro-2,3-dihydro-1H-inden-2-yl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)12-10-4-8-2-3-11(13(15)16)6-9(8)5-10/h2-3,6,10H,4-5H2,1H3,(H,12,14) |
InChI Key |
WCXIWGHRTWTVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Monoamine Oxidase (MAO) Inhibitors
Acetamide derivatives with aromatic systems exhibit MAO-A/B inhibitory activity, critical for neurodegenerative disease treatment. Key analogs include:
- N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide: Activity: MAO-A inhibitor with IC₅₀ = 0.028 µM and 50-fold selectivity over MAO-B . Structural Difference: Contains a pyrazoloquinoxaline scaffold instead of an indan ring. The 4-chlorophenyl group enhances selectivity.
- Safinamide and Milacemide :
Antimicrobial Acetamides
Nitro-substituted acetamides often show antimicrobial activity. Notable examples:
- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) :
- N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide :
Nitro-Substituted Carcinogenic Analogs
Nitro groups can confer carcinogenicity in certain contexts:
- N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) :
- 2-Hydrazino-4-(5-nitro-2-furyl)thiazole: Activity: Forestomach tumorigenesis (59% incidence) due to hydrazine and nitro synergism .
Safety Note: N-(5-nitro-indan-2-yl)-acetamide’s indan core may reduce metabolic activation risks compared to furyl or thiazolyl systems, but nitro group positioning requires toxicological evaluation.
Indole and Indan Derivatives
- The indole nitro group enhances redox cycling for pro-apoptotic effects .
Substituent Effects on Physicochemical Properties
Meta-substitution with nitro groups significantly alters crystal packing:
- N-(3-Nitrophenyl)-2,2,2-trichloro-acetamide: Crystal System: Monoclinic, with hydrogen bonding between nitro and acetamide groups enhancing lattice stability .
- This compound :
- Predicted Behavior : The indan system may promote π-π stacking, while the nitro group’s electron-withdrawing nature could reduce solubility compared to methyl or methoxy analogs.
Data Table: Structural and Functional Comparison
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